GSK9311 Hydrochloride: A Technical Guide to its Mechanism of Action as a BRPF Bromodomain Inhibitor
GSK9311 Hydrochloride: A Technical Guide to its Mechanism of Action as a BRPF Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK9311 hydrochloride is a chemical probe that serves as a valuable tool in the study of epigenetic regulation. It functions as an inhibitor of the bromodomains of Bromodomain and PHD Finger-containing Protein 1 (BRPF1) and Bromodomain and PHD Finger-containing Protein 2 (BRPF2). Notably, GSK9311 hydrochloride is often utilized as a less active analog and negative control for the highly potent and selective BRPF1 inhibitor, GSK6853. This guide provides an in-depth overview of the mechanism of action of GSK9311 hydrochloride, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of BRPF1 and BRPF2 Bromodomains
The primary mechanism of action of GSK9311 hydrochloride is the competitive inhibition of the bromodomains of BRPF1 and BRPF2. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a critical step in the recruitment of chromatin-modifying complexes to specific genomic loci, thereby influencing gene expression.
BRPF1 and BRPF2 act as essential scaffolding proteins within distinct histone acetyltransferase (HAT) complexes. Specifically, they are key components of the MOZ (Monocytic Leukemia Zinc Finger Protein)/MORF (MOZ-Related Factor) and HBO1 (Histone Acetyltransferase Binding to ORC1) complexes. These complexes catalyze the acetylation of histone tails, particularly at lysine 14 of histone H3 (H3K14ac) and lysine 23 of histone H3 (H3K23ac), leading to a more open chromatin structure and transcriptional activation of target genes.
By binding to the acetyl-lysine binding pocket of the BRPF1 and BRPF2 bromodomains, GSK9311 hydrochloride prevents the recognition of acetylated histones. This disruption inhibits the recruitment and activity of the associated HAT complexes, resulting in decreased histone acetylation at target gene promoters and a subsequent reduction in gene transcription.
Quantitative Data
The inhibitory activity of GSK9311 hydrochloride against BRPF1 and BRPF2 has been quantified using various biochemical and cellular assays. The following table summarizes the available quantitative data.
| Target | Assay Type | pIC50 | IC50 | Reference |
| BRPF1 | Biochemical Assay | 6.0 | 1 µM | [1] |
| BRPF2 | Biochemical Assay | 4.3 | 50.1 µM | [1] |
| BRPF1 | NanoBRET™ Cellular Assay | 5.4 | 3.98 µM | [2] |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. IC50 values were calculated from the pIC50 values.
Signaling Pathway
The signaling pathway affected by GSK9311 hydrochloride involves the disruption of BRPF1/2-mediated histone acetylation and subsequent gene regulation.
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to study the effects of GSK9311 hydrochloride. These protocols are based on methodologies described in the literature for the potent analog GSK6853, for which GSK9311 serves as a negative control.[2]
NanoBRET™ Cellular Target Engagement Assay
This assay measures the ability of a compound to disrupt the interaction between a bromodomain and its histone ligand within living cells.
Materials:
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HEK293 cells
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Expression vectors for:
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NanoLuc®-tagged BRPF1 bromodomain
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HaloTag®-tagged histone H3.3
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NanoBRET™ Nano-Glo® Substrate
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HaloTag® NanoBRET™ 618 Ligand
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GSK9311 hydrochloride (and GSK6853 as a positive control)
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Opti-MEM® I Reduced Serum Medium
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White, solid-bottom 96-well plates
Procedure:
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Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-BRPF1 and HaloTag®-H3.3 expression vectors.
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Cell Plating: 24 hours post-transfection, plate the cells in white 96-well plates at a density of 2 x 10^4 cells per well in Opti-MEM®.
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Ligand Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells at a final concentration of 100 nM and incubate for at least 18 hours at 37°C in a 5% CO2 incubator.
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Compound Treatment: Prepare serial dilutions of GSK9311 hydrochloride and the positive control (GSK6853) in DMSO. Add the compounds to the wells, ensuring the final DMSO concentration does not exceed 0.1%. Incubate for 2 hours at 37°C.
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Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to the wells.
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Signal Detection: Read the plate on a luminometer equipped with filters for measuring NanoLuc® emission (donor, 460 nm) and NanoBRET™ signal (acceptor, >610 nm).
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Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis of Histone Acetylation
This protocol is to assess the effect of GSK9311 on global or specific histone acetylation levels.
Materials:
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Cell line of interest (e.g., a cancer cell line with known BRPF1/2 expression)
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GSK9311 hydrochloride
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Primary antibodies against specific histone modifications (e.g., anti-H3K14ac, anti-H3K23ac) and total histone H3 (as a loading control)
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HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate
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SDS-PAGE gels and blotting apparatus
Procedure:
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Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of GSK9311 hydrochloride for a specified time (e.g., 24-48 hours). Include a vehicle control (DMSO).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Normalize the protein amounts, mix with Laemmli buffer, and separate the proteins on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with the primary antibody (e.g., anti-H3K14ac) overnight at 4°C.
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Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again and add the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
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Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the total histone H3 levels.
Chromatin Immunoprecipitation (ChIP) followed by qPCR
This experiment determines if GSK9311 treatment alters the association of BRPF1/2-containing HAT complexes with specific gene promoters.
Materials:
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Cell line of interest
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GSK9311 hydrochloride
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Formaldehyde (for cross-linking)
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Glycine (for quenching)
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ChIP lysis buffer
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Antibody against a component of the HAT complex (e.g., BRPF1, MOZ)
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Protein A/G magnetic beads
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Wash buffers of increasing stringency
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Elution buffer
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RNase A and Proteinase K
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DNA purification kit
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qPCR primers for target gene promoters (e.g., E2F2, EZH2) and a negative control region
Procedure:
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Cell Treatment and Cross-linking: Treat cells with GSK9311 hydrochloride or vehicle. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.
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Chromatin Preparation: Harvest the cells, lyse them, and sonicate the chromatin to obtain fragments of 200-1000 bp.
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Immunoprecipitation:
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Pre-clear the chromatin with protein A/G beads.
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Incubate the chromatin with the primary antibody overnight at 4°C.
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Add protein A/G beads to capture the antibody-protein-DNA complexes.
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Washes and Elution: Wash the beads with a series of wash buffers to remove non-specific binding. Elute the complexes from the beads.
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Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating the samples. Treat with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.
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qPCR Analysis: Perform qPCR using primers specific to the promoter regions of target genes. Quantify the amount of immunoprecipitated DNA relative to the input DNA.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the cellular effects of GSK9311 hydrochloride.
Conclusion
GSK9311 hydrochloride is a valuable research tool for investigating the roles of BRPF1 and BRPF2 in epigenetic regulation. Its mechanism of action centers on the inhibition of their bromodomains, leading to the disruption of HAT complex activity and subsequent alterations in gene expression. By serving as a well-characterized negative control for more potent inhibitors, GSK9311 hydrochloride enables researchers to confidently attribute observed biological effects to the specific inhibition of the BRPF1 bromodomain. The experimental protocols and workflows detailed in this guide provide a solid foundation for utilizing GSK9311 hydrochloride to further unravel the complexities of chromatin biology and its implications in health and disease.
